molecular formula C6H7N3O4 B1301214 methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 309740-49-6

methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No. B1301214
CAS RN: 309740-49-6
M. Wt: 185.14 g/mol
InChI Key: ANWHCLPGJQUYRX-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound , with a nitro group and a carboxylate ester, suggests potential reactivity and a range of possible transformations .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of various precursors such as hydrazines, β-ketoesters, and aldehydes or ketones. For instance, the synthesis of related compounds has been reported through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Another synthesis route involves the condensation of acetyl derivatives with diethyl oxalate and subsequent treatment with hydrazine . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various functional groups, including nitro groups, which can be further transformed through reactions such as diazotization or nitration .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For example, the structural and spectral properties of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were investigated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Similarly, the molecular geometry and vibrational frequencies of another pyrazole derivative were calculated using density functional theory (DFT), showing good agreement with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including diazotization, which can lead to the formation of desamino, chloro, bromo, iodo, and methylthio esters . The introduction of a nitro group at position 5 in the pyrazole ring can be achieved through the reaction with nitrous acid, yielding nitro-substituted pyrazolecarboxylic acids . Furthermore, the nitration of pyrazole derivatives can produce compounds with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups such as nitro, amino, and carboxylate esters can affect properties like solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a crucial role in the stability and crystallization of these compounds . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be studied using theoretical methods like DFT to understand the electronic transitions within the molecule .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate demonstrates significant structural characteristics, forming hydrogen-bonded chains and rings. This chemical compound exhibits a polarized structure, particularly in its nitroaniline portion, leading to the formation of complex molecular assemblies through hydrogen bonding. Such structural properties are crucial in crystallography and molecular design research (Portilla et al., 2007).

Synthesis and Transformation Processes

  • The compound is a key intermediate in the synthesis and transformation of various chemical entities. For instance, it undergoes reduction followed by ring formation, leading to different molecular structures useful in chemical synthesis and material science (Galenko et al., 2018). Additionally, its derivatives are utilized in creating novel compounds through processes like cyclocondensation, yielding biologically significant pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).

Nucleophilic Substitution Reactions

  • This compound is involved in nucleophilic substitution reactions. These reactions are fundamental in organic synthesis, leading to the formation of various substituted nitropyrazolecarboxylic acids, which are of interest in medicinal chemistry and material science (Manaev et al., 1986).

Safety and Hazards

“Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for “methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” and similar compounds are likely to involve further exploration of their applications in various fields of science, including medicinal chemistry, drug discovery, and more . The development of novel strategies for the synthesis of pyrazole derivatives is also an area of ongoing research .

properties

IUPAC Name

methyl 2-methyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHCLPGJQUYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

340 mg (1.99 mM) of 4-nitro-1H-pyrazole-3-carboxylic acid methyl ester was dissolved in 4 ml of N,N-dimethylformamide, to which 0.33 ml (2.19 mM) of iodomethane and 1.3 g (3.98 mM) of cesium carbonate were added dropwise, and the resulting mixture was stirred under a nitrogen atmosphere for 30 minutes. The solvent was distilled off under reduced pressure, and the resultant was extracted with ethyl acetate and brine. The organic solvent layer was dried over anhydrous sodium sulfate, filtered, and then distilled under reduced pressure. The resulting impure compound was purified by column chromatography (hexane:ethyl acetate=2:1), to obtain 110 mg (30%) of the title compound and 195 mg (53%) of the compound of Preparative Example 7.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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